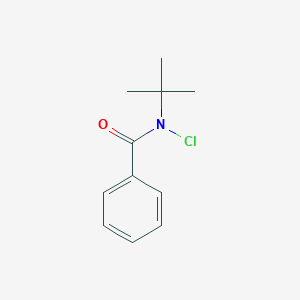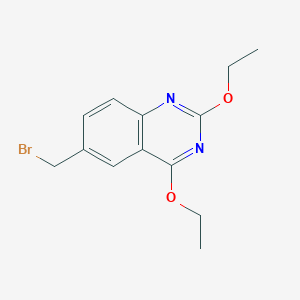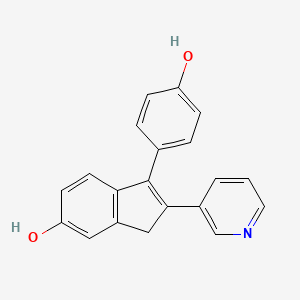
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol is a complex organic compound that features both phenolic and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction would produce alcohols.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxyphenyl-3-pyridyl ketone
- Chroman-4-one derivatives
Uniqueness
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol is unique due to its combination of phenolic and pyridinyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
114584-09-7 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-2-pyridin-3-yl-3H-inden-5-ol |
InChI |
InChI=1S/C20H15NO2/c22-16-5-3-13(4-6-16)20-18-8-7-17(23)10-15(18)11-19(20)14-2-1-9-21-12-14/h1-10,12,22-23H,11H2 |
Clé InChI |
XTTOBACUCDXYST-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)O)C(=C1C3=CN=CC=C3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)

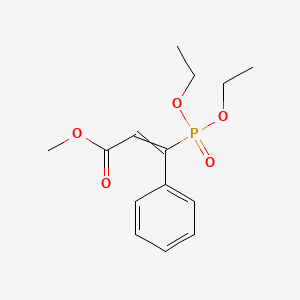
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
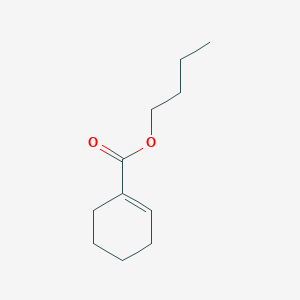

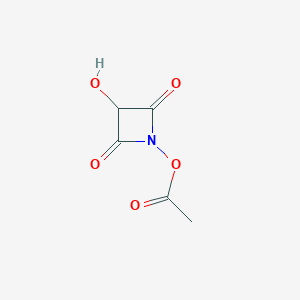
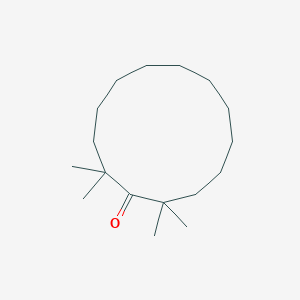

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
